N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that features a cyclopentyl group, a fluorophenyl sulfonyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as cyclopentylamine, 4-fluorophenylsulfonyl chloride, and thiophene derivatives. These intermediates are then subjected to condensation reactions, sulfonylation, and oxalamide formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring may be susceptible to oxidation under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopentyl-N2-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
- N1-cyclopentyl-N2-(2-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
- N1-cyclopentyl-N2-(2-((4-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
Uniqueness
N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S2/c20-13-7-9-15(10-8-13)28(25,26)17(16-6-3-11-27-16)12-21-18(23)19(24)22-14-4-1-2-5-14/h3,6-11,14,17H,1-2,4-5,12H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOALYBISNNSLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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